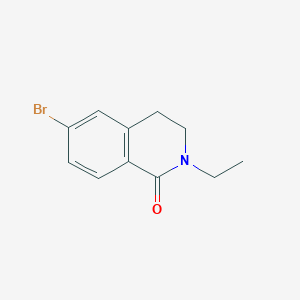

6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Core in Natural Products and Synthetic Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one motif is found in a variety of natural products, particularly in isoquinoline (B145761) alkaloids. These natural compounds exhibit a wide range of biological activities, which has spurred significant interest in their synthesis and the development of synthetic analogs. In synthetic chemistry, this scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. The development of innovative synthetic methodologies for constructing this scaffold, including metal-catalyzed and metal-free methods, multicomponent reactions, and domino protocols, underscores its importance. nih.gov

Historical Context of Dihydroisoquinolinone Research and its Evolution in Medicinal Chemistry

Research into dihydroisoquinolinone and its parent structure, tetrahydroisoquinoline, has a rich history rooted in the study of alkaloids. Over the years, this research has evolved from isolation and structure elucidation of natural products to the rational design and synthesis of novel derivatives with specific therapeutic applications. In medicinal chemistry, the dihydroisoquinolinone core has been explored for its potential in developing treatments for a range of conditions. The structural versatility of this scaffold allows for substitutions at various positions, enabling chemists to modulate the pharmacological properties of the resulting compounds. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-ethyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-13-6-5-8-7-9(12)3-4-10(8)11(13)14/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQTUYAUXWZURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Ethyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

General Synthetic Strategies for 3,4-Dihydroisoquinolin-1(2H)-ones

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, including the specific target compound, generally relies on several key strategic approaches. These methods primarily involve the formation of the heterocyclic ring system through intramolecular cyclization of appropriately substituted phenethylamine precursors. Other significant strategies include the oxidation of isoquinoline (B145761) derivatives and the application of multi-component reactions. researchgate.netkthmcollege.ac.in The choice of strategy often depends on the desired substitution pattern on both the aromatic ring and the heterocyclic portion of the molecule.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. This approach involves a precursor, typically a derivative of 2-phenethylamine, which contains a side chain that can react with the aromatic ring to form the six-membered lactam. The specific nature of the reactive groups on the side chain defines the subtype of the cyclization reaction.

One of the most common methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one skeleton involves the intramolecular cyclization of precursors like carbamates, ureas, thioureas, isocyanates, and azidoamides. researchgate.netkthmcollege.ac.in

Carbamate Cyclization: Arylethylcarbamates can undergo cyclization when mediated by acids like methanesulfonic acid to form the desired lactam ring. researchgate.net For instance, N-Boc-protected (β-arylethyl)carbamates are effective substrates for this transformation. kthmcollege.ac.in

Urea/Thiourea Cyclization: Urea and thiourea derivatives serve as effective precursors. A reported method describes the cyclization of a urea derivative, formed from an isocyanate intermediate, using sodium hydride (NaH) to yield a 3,4-dihydroisoquinolin-1(2H)-one derivative. researchgate.net Palladium-catalyzed cyclization of ureas has also been developed as an efficient method for creating related heterocyclic structures like benzoimidazolones. organic-chemistry.org

Isocyanate Cyclization: Isocyanates, often generated in situ via Curtius rearrangement of acyl azides, are key intermediates that can be trapped and cyclized. researchgate.net This approach has been utilized in the synthesis of various lactams. scientific-publications.net

Azidoamide Cyclization: The reductive cyclization of azidoamides is another established route. kthmcollege.ac.in Furthermore, intramolecular cyclizations involving azido-isocyanides have been studied, showcasing the versatility of azide (B81097) chemistry in forming complex heterocyclic systems. nih.govresearchgate.net

A practical example of these strategies is the preparation of a 3,4-dihydroisoquinolin-1(2H)-one derivative from methyl 2-(3-methoxy-3-oxopropyl)benzoate. The process involves converting an ester to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate is trapped with aniline to create a urea derivative, which is subsequently cyclized with NaH to furnish the final product. researchgate.net

| Precursor Type | Reagents/Conditions | Product | Reference |

| Arylethylcarbamate | Methanesulfonic acid | 3,4-Dihydroisoquinolin-1(2H)-one | researchgate.net |

| Urea Derivative | Sodium Hydride (NaH) | 3,4-Dihydroisoquinolin-1(2H)-one | researchgate.net |

| Isocyanate (from Acyl Azide) | Curtius Rearrangement, then cyclization | 3,4-Dihydroisoquinolin-1(2H)-one | researchgate.net |

| Aryl-benzyl ureas | Pd-catalysis | Dihydroquinazolinone | nih.gov |

Metal-catalyzed reactions involving carbon monoxide (CO) or CO surrogates provide powerful and direct routes to the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.netkthmcollege.ac.in

Carbonylation: Palladium-catalyzed carbonylation reactions are particularly effective. These methods can involve the carbonylation of unsaturated carbon-carbon bonds or C-H functionalization/intramolecular cascades. researchgate.netunibo.ituni-rostock.de For example, a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction using formate esters as a CO source has been developed to synthesize chiral 3,4-dihydroisoquinolines. researchgate.net Similarly, palladium iodide-based catalysts have been employed for the oxidative cyclocarbonylation of functionalized alkynes to produce various carbonylated heterocycles. mdpi.com

Carbonyl Insertion: These reactions typically involve the insertion of a carbonyl group into a metal-carbon bond during a catalytic cycle. youtube.com Rhodium-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas, for example, provides access to 4-methyl-substituted dihydroisoquinolones, demonstrating a carbonyl insertion pathway. researchgate.net

These advanced techniques offer high efficiency and selectivity, often under mild reaction conditions, making them valuable tools in modern organic synthesis. unibo.itnih.gov

| Reaction Type | Catalyst/Reagents | Key Feature | Reference |

| Intramolecular Carbonylative Heck | Palladium catalyst, Formate ester (CO source) | Enantioselective synthesis of quaternary centers | researchgate.net |

| Oxidative Cyclocarbonylation | PdI2/KI, CO, Oxidant | Synthesis from functionalized alkynes | mdpi.com |

| C-H Functionalization/Carbonylation | Rhodium catalyst, Propene | Access to 4-methyl substituted derivatives | researchgate.net |

Intramolecular Friedel-Crafts acylation is a classic and highly effective method for forming the 3,4-dihydroisoquinolin-1(2H)-one ring system. researchgate.netrsc.org This reaction involves the cyclization of an N-acyl-2-phenethylamine derivative, where the acyl group acts as the electrophile and the electron-rich aromatic ring acts as the nucleophile. masterorganicchemistry.com

The reaction is typically promoted by a strong Lewis acid, such as AlCl₃, or a Brønsted acid like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). researchgate.net The key step is the generation of an acylium ion (or a highly polarized acyl-catalyst complex), which then attacks the ortho position of the phenyl ring to close the six-membered ring. This approach is particularly useful for synthesizing cyclic ketones and lactams. masterorganicchemistry.com The efficiency of the cyclization is suitable for forming five- and six-membered rings. masterorganicchemistry.com

For the synthesis of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, this would involve the intramolecular Friedel-Crafts acylation of an N-acyl-N-ethyl-2-(4-bromophenyl)ethylamine derivative. The bromine atom at the para position deactivates the ring slightly but directs the cyclization to the desired ortho position.

| Starting Material Type | Catalyst/Promoter | Product Type | Reference |

| N-Acyl-2-phenethylamines | AlCl₃, PPA, Eaton's Reagent | Cyclic ketones, Lactams | researchgate.net |

| Cinnamic acid derivatives | Eaton's Reagent | Dihydrocoumarins | researchgate.net |

| 2-(Phenoxymethyl)quinoline-3-carboxylic acids | PPA, Eaton's Reagent | Fused quinolinones | researchgate.net |

Oxidation of Isoquinoline Derivatives

An alternative synthetic route to 3,4-dihydroisoquinolin-1(2H)-ones involves the oxidation of more reduced isoquinoline precursors, such as 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org This strategy is advantageous when the corresponding tetrahydroisoquinoline is readily accessible.

Various oxidizing agents and conditions have been developed for this transformation. Visible-light-mediated aerobic oxidation has emerged as an environmentally friendly method, using oxygen from the air as the ultimate oxidant. researchgate.netmdpi.com These reactions can be facilitated by organo-photocatalysts like eosin Y or can even proceed without an external photocatalyst, where the substrate itself acts as a photosensitizer. researchgate.netmdpi.comresearchgate.net Another approach utilizes a CuCl₂-O₂ catalytic system for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines. semanticscholar.org

This method provides a direct pathway to the lactam by selectively oxidizing the benzylic C-1 position of the tetrahydroisoquinoline ring. researchgate.net

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a highly efficient strategy for constructing complex molecules like 3,4-dihydroisoquinolin-1(2H)-one derivatives in a single step from three or more starting materials. researchgate.net

The Castagnoli–Cushman reaction (CCR) is a notable example used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves a homophthalic anhydride (B1165640), an aldehyde, and a primary amine. The components condense to form the substituted dihydroisoquinolinone core, often with high diastereoselectivity. nih.gov

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be combined with subsequent cyclization steps. nih.gov For instance, a one-pot synthesis has been developed involving a sequential Ugi-4CR and a nucleophilic substitution reaction to produce 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net These MCR-based approaches are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgacs.org

Castagnoli-Cushman Reaction Protocols

The Castagnoli-Cushman reaction is a powerful tool for the synthesis of lactam-containing heterocyclic compounds, including the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This reaction typically involves the condensation of a cyclic anhydride with an imine. For the synthesis of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, this would conceptually involve the reaction of a bromo-substituted homophthalic anhydride with an N-ethylimine.

The general mechanism of the Castagnoli-Cushman reaction proceeds through the nucleophilic attack of the imine on the anhydride, leading to a zwitterionic intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final lactam product. The diastereoselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents.

A plausible synthetic route using the Castagnoli-Cushman approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Bromo-substituted homophthalic acid | Acetic anhydride, heat | 4-Bromo-homophthalic anhydride |

| 2 | Acetaldehyde and Ethylamine (B1201723) | Condensation | N-ethyl-ethanimine |

| 3 | 4-Bromo-homophthalic anhydride and N-ethyl-ethanimine | Aprotic solvent, heat | 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

This is a generalized and hypothetical reaction table based on the principles of the Castagnoli-Cushman reaction.

Sequential Ugi-4CR and Nucleophilic Substitution

The Ugi four-component reaction (Ugi-4CR) is a versatile multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. nih.gov A sequential Ugi-4CR and intramolecular nucleophilic substitution offers a viable pathway to the 3,4-dihydroisoquinolin-1(2H)-one core. chemicalbook.com This strategy would involve the reaction of an appropriately substituted benzaldehyde, an amine, an isocyanide, and a carboxylic acid.

For the synthesis of the target molecule, the key starting materials would be a 2,4-dibromobenzaldehyde, ethylamine, an isocyanide, and a carboxylic acid. The initial Ugi reaction would produce a linear intermediate, which would then undergo an intramolecular nucleophilic substitution (e.g., a Heck or Suzuki type coupling) to form the dihydroisoquinolinone ring. Subsequent N-alkylation would be required to introduce the ethyl group if it was not incorporated in the initial Ugi reaction.

A representative reaction scheme is as follows:

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Intermediate Product | Cyclization Condition | Final Core Structure |

| 2,4-Dibromobenzaldehyde | Ammonia | tert-Butyl isocyanide | Acetic Acid | Ugi Adduct | Pd-catalyzed intramolecular cyclization | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one |

This table illustrates a conceptual pathway. The N-ethyl group would need to be introduced in a subsequent step.

This one-pot synthesis approach is advantageous due to its operational simplicity and the ability to generate molecular diversity. chemicalbook.com

N-Alkylation Strategies for 2-Ethyl Substitution in 3,4-Dihydroisoquinolin-1(2H)-one Systems

The introduction of the 2-ethyl substituent onto the 3,4-dihydroisoquinolin-1(2H)-one core is a critical step in the synthesis of the target molecule. This can be achieved through several N-alkylation strategies.

Direct N-Alkylation of Dihydroisoquinolinone Precursors

A straightforward method for the synthesis of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is the direct N-alkylation of the corresponding N-unsubstituted precursor, 6-bromo-3,4-dihydroisoquinolin-1(2H)-one. This precursor can be synthesized from 5-bromo-1-indanone (B130187) through a Schmidt rearrangement using sodium azide in the presence of a strong acid like methanesulfonic acid. chemicalbook.com

Once the 6-bromo-3,4-dihydroisoquinolin-1(2H)-one is obtained, it can be N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base.

| Precursor | Alkylating Agent | Base | Solvent | Product |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Ethyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Diethyl sulfate | Potassium carbonate (K2CO3) | Acetonitrile | 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

This table presents typical conditions for N-alkylation reactions.

Cross-Coupling/Cyclization/N-Deprotection/N-Alkylation Sequences

A more elaborate, multi-step approach involves an initial cross-coupling reaction to build the carbon skeleton, followed by cyclization, N-deprotection, and a final N-alkylation step. This method offers flexibility in the introduction of various substituents. A general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been demonstrated through a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence. wikipedia.org

This sequence would begin with the cross-coupling of a 2-bromobenzoate (B1222928) derivative with a suitable aminoborate reagent. The resulting product would then be cyclized to form the dihydroisoquinolinone ring, often with a protecting group on the nitrogen. Removal of this protecting group would be followed by N-alkylation with an ethylating agent to yield the final product.

Alkylation of Iminium Salts

An alternative N-alkylation strategy involves the formation of an iminium salt from a 3,4-dihydroisoquinoline precursor, followed by oxidation. This method can be particularly useful for sterically hindered substrates. While not directly applied to the target molecule in the reviewed literature, the principle involves the reaction of a 3,4-dihydroisoquinoline with an alkylating agent to form a dihydroisoquinolinium salt. This intermediate is then oxidized to the corresponding N-alkyl-3,4-dihydroisoquinolin-1(2H)-one.

Introduction of Halogen Substituents (e.g., Bromination at C-6)

The introduction of the bromine atom at the C-6 position of the 3,4-dihydroisoquinolin-1(2H)-one ring can be achieved either by starting with a pre-brominated precursor or by direct bromination of the heterocyclic core.

As mentioned previously, a reliable method to obtain the 6-bromo substituted core is through the Schmidt rearrangement of 5-bromo-1-indanone. chemicalbook.com This approach ensures the regioselective placement of the bromine atom.

Alternatively, direct bromination of a pre-formed 2-ethyl-3,4-dihydroisoquinolin-1(2H)-one could be explored. This would involve an electrophilic aromatic substitution reaction. wikipedia.org The amide group in the dihydroisoquinolinone ring is an ortho-, para-director. Therefore, direct bromination would be expected to yield a mixture of products, with substitution occurring at the C-6 and C-8 positions. The regioselectivity of the bromination would be influenced by the reaction conditions and the choice of brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.govmasterorganicchemistry.com The separation of the desired 6-bromo isomer from other isomers would then be necessary.

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product(s) |

| 2-Ethyl-3,4-dihydroisoquinolin-1(2H)-one | N-Bromosuccinimide (NBS) | Acetonitrile | 6-Bromo- and 8-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

| 2-Ethyl-3,4-dihydroisoquinolin-1(2H)-one | Bromine (Br2) | Acetic Acid | 6-Bromo- and 8-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

This table outlines potential outcomes of direct bromination based on general principles of electrophilic aromatic substitution.

Regioselective Bromination Methodologies

The direct bromination of 2-ethyl-3,4-dihydroisoquinolin-1(2H)-one represents a straightforward approach to the target molecule. This typically involves an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. The lactam moiety, specifically the amide group, is generally considered an ortho-, para-director. However, the precise outcome can be influenced by the reaction conditions and the brominating agent employed.

Common brominating agents such as N-bromosuccinimide (NBS) are often used for such transformations, sometimes in the presence of a catalyst or under specific reaction conditions to enhance regioselectivity. For N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, selective bromination at the 6-position has been observed, suggesting that a similar outcome could be anticipated for the analogous 2-ethyl-3,4-dihydroisoquinolin-1(2H)-one. researchgate.net The reaction of N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of the 6-monobromoderivative. researchgate.net

| Reactant | Brominating Agent | Solvent | Outcome |

| N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Acetic Acid | Selective formation of the 6-monobromo derivative researchgate.net |

Theoretical analyses and experimental verifications of electrophilic aromatic bromination on various aromatic compounds have shown that the positional selectivity is highly dependent on the nature and position of existing substituents. mdpi.com For activated aromatic rings, para-substitution is often favored. bohrium.com

Precursor-Based Introduction of Bromine

An alternative and often more controlled method involves the synthesis of the dihydroisoquinolinone ring system from a starting material that already contains the bromine atom at the desired position. A common strategy is the Beckmann rearrangement of a brominated indanone oxime or a Schmidt reaction of a brominated indanone.

For instance, 6-bromo-3,4-dihydro-2H-isoquinolin-1-one can be synthesized from 5-bromo-1-indanone. chemicalbook.com This reaction proceeds by treating 5-bromo-1-indanone with sodium azide in the presence of a strong acid like methanesulfonic acid. chemicalbook.com The resulting 6-bromo-3,4-dihydro-2H-isoquinolin-1-one can then be N-alkylated to introduce the ethyl group.

The N-ethylation of the lactam nitrogen can be achieved using various ethylating agents, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base. This two-step sequence, cyclization followed by N-alkylation, offers a reliable route to the target compound. A general three-step method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones has been demonstrated, which involves a cross-coupling/cyclization/N-deprotection/N-alkylation sequence, highlighting the feasibility of this approach. bohrium.comnih.govresearchgate.net

| Precursor | Reagents | Intermediate | Subsequent Reaction | Product |

| 5-Bromo-1-indanone | 1. Sodium azide, Methanesulfonic acid | 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one chemicalbook.com | N-ethylation (e.g., with ethyl iodide and a base) | 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one |

Another precursor-based approach is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides. chemicalbook.comnih.govresearchgate.net In this case, a 3-bromophenethylamine derivative would be the starting material. This amine would first be acylated with a suitable reagent to form the corresponding N-acetyl derivative, which would then undergo acid-catalyzed cyclization to form the 3,4-dihydroisoquinoline ring system. Subsequent oxidation of the resulting imine and reduction would yield the desired lactam.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers powerful tools for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which can be applied to the synthesis of the 6-bromo-2-ethyl derivative.

C-H Activation Strategies for Scaffold Construction

Palladium-catalyzed C-H activation has emerged as a significant strategy for the synthesis of isoquinolinones. These methods often involve the use of a directing group to achieve regioselective C-H functionalization of an aromatic ring, followed by annulation with an appropriate coupling partner. While direct C-H bromination at the 6-position of a pre-formed N-ethyl-dihydroisoquinolinone is a possibility, more commonly, the isoquinolinone core is constructed via C-H activation. For example, a palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported, demonstrating the feasibility of functionalizing this heterocyclic system. researchgate.net

Palladium-Catalyzed Enantioselective C-H Carbonylation

While not directly leading to the bromo-substituted target, palladium-catalyzed enantioselective C-H carbonylation has been developed for the synthesis of chiral isoquinolinones. This methodology highlights the advances in palladium catalysis for the construction of the core dihydroisoquinolinone structure. Such strategies could potentially be adapted by using a brominated starting material to produce chiral 6-bromo-dihydroisoquinolinone derivatives.

Other Transition Metal-Catalyzed Transformations

Rhodium-catalyzed reactions have also been employed in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. One such method involves the rhodium-catalyzed alkylation of aromatic amides with N-vinylphthalimide, where an 8-aminoquinoline moiety acts as a directing group. nih.govresearchgate.net The resulting alkylated products can then be converted into the dihydroisoquinolinone derivatives in a one-pot transformation. nih.govresearchgate.net Applying this strategy to a brominated aromatic amide could provide a pathway to the desired product.

Metal-Free Synthetic Approaches

While metal-catalyzed reactions are prevalent, there is growing interest in developing metal-free synthetic methods. For the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one structure, metal-free approaches have been explored. However, specific metal-free synthetic routes leading directly to 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one are not extensively documented in the literature. General metal-free methods for the synthesis of the parent lactam could potentially be adapted by using brominated starting materials.

Visible-Light Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, providing green alternatives to classical methods. For the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, this approach typically involves the controlled oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines. researchgate.net These reactions harness the energy of visible light to promote electron transfer processes, often using an organic dye as a photocatalyst in the presence of an oxidant, such as molecular oxygen.

One prominent strategy employs Rose Bengal, an organic photosensitizer, which, upon irradiation with visible light, can activate oxygen to generate singlet oxygen or facilitate a single-electron transfer (SET) process. This initiates the oxidation at the C1 position of a suitable N-substituted tetrahydroisoquinoline precursor. For instance, a method utilizing Rose Bengal and tert-butyl hydroperoxide (TBHP) under visible light has been developed for the controlled oxidation of various N-substituted tetrahydroisoquinolines, yielding the corresponding 3,4-dihydroisoquinolin-1(2H)-ones in good to excellent yields. researchgate.net This method demonstrates broad substrate scope and good functional group tolerance. researchgate.net

Another approach utilizes Eosin Y as an organo-photocatalyst with oxygen as the terminal oxidant. researchgate.net This system allows for the efficient α-oxidation of N-substituted tetrahydroisoquinolines at room temperature, representing a mild and convenient route to dihydroisoquinolinones. researchgate.net Furthermore, researchers have developed methods that proceed without any external photocatalyst. mdpi.com In these cases, the N-substituted tetrahydroisoquinoline substrate itself can act as a photosensitizer, initiating the aerobic oxidation process upon irradiation with visible light in the presence of a catalytic amount of base. mdpi.com

While these methods are broadly applicable for synthesizing a wide array of derivatives, the specific synthesis of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one via a photocatalytic route would depend on the availability of the corresponding N-ethyl-6-bromo-1,2,3,4-tetrahydroisoquinoline precursor.

Table 1: Examples of Visible-Light Mediated Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives Data sourced from studies on the oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines.

| Starting Material (N-Substituted THIQ) | Photocatalyst | Oxidant | Solvent | Yield (%) |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Rose Bengal | TBHP | Acetonitrile | 92% |

| N-Ethyl-1,2,3,4-tetrahydroisoquinoline | Rose Bengal | TBHP | Acetonitrile | 89% |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Eosin Y | O₂ | Acetonitrile | 96% |

| N-Propyl-1,2,3,4-tetrahydroisoquinoline | None | O₂ | Acetonitrile | 85% |

| N-Benzyl-6-methoxy-THIQ | Rose Bengal | TBHP | Acetonitrile | 85% |

Electrochemical Oxidation Strategies

Electrochemical synthesis offers a green and efficient alternative for oxidative transformations by using electricity as a "traceless" oxidant, thereby avoiding stoichiometric chemical oxidants and reducing waste. The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through the electrochemical oxidation of the corresponding tetrahydroisoquinoline precursors. bohrium.com

A notable strategy involves the use of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox mediator in an undivided cell. rsc.org In this system, TEMPO is electrochemically oxidized to the corresponding oxoammonium ion, which then performs the chemical oxidation of the tetrahydroisoquinoline substrate at the C1 position. The reaction uses oxygen from the air as the ultimate oxygen source for the newly formed carbonyl group and can be performed under mild conditions. rsc.org Sodium iodide (NaI) can serve as both the electrolyte and a potential co-mediator in the reaction. rsc.org This method exhibits high selectivity and good tolerance for various functional groups. bohrium.com

Another developed protocol utilizes diethyl phosphite as a mediator for the electrochemical oxidation, providing an environmentally friendly pathway for the construction of the C=O bond in an undivided cell unit under mild conditions. researchgate.net These electrochemical methods are advantageous due to their operational simplicity, mild reaction conditions, and favorable environmental profile. The application of this strategy to produce 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one would require N-ethyl-6-bromo-1,2,3,4-tetrahydroisoquinoline as the starting material.

Table 2: Electrochemical Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones from Tetrahydroisoquinolines Data based on the TEMPO-mediated electrochemical oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines.

| Starting Material (N-Substituted THIQ) | Mediator | Electrolyte | Solvent | Yield (%) |

| N-Phenyl-1,2,3,4-tetrahydroisoquinoline | TEMPO | NaI | CH₃CN/H₂O | 85% |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | TEMPO | NaI | CH₃CN/H₂O | 92% |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | TEMPO | NaI | CH₃CN/H₂O | 88% |

| N-Benzyl-7-methoxy-THIQ | TEMPO | NaI | CH₃CN/H₂O | 89% |

Stereoselective Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

While 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is achiral, the synthesis of chiral derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov Stereoselective synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched products.

Enantioselective Functionalization Techniques

Organocatalysis has become a cornerstone of asymmetric synthesis, enabling the construction of chiral molecules without the need for metal catalysts. One powerful enantioselective technique for synthesizing chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives involves a one-pot, domino reaction sequence.

A reported organocatalytic asymmetric synthesis produces trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high stereocontrol. nih.gov The process employs a quinine-based squaramide organocatalyst and proceeds via an aza-Henry–hemiaminalization–oxidation sequence. The reaction starts with easily accessible 2-(nitromethyl)benzaldehydes and N-tosyl-protected aldimines. nih.gov The organocatalyst facilitates a highly enantioselective aza-Henry (nitro-Mannich) reaction, which establishes two adjacent stereocenters. The intermediate then undergoes spontaneous intramolecular hemiaminalization, followed by oxidation with pyridinium chlorochromate (PCC) to afford the final lactam product. nih.gov

This one-pot protocol furnishes the desired products as virtually single trans diastereomers with moderate to very good enantioselectivities. nih.gov The method is compatible with a range of substituents on the aromatic rings of both the benzaldehyde and imine components, including electron-donating and electron-withdrawing groups like alkyl, alkoxy, nitro, and halogen atoms. nih.gov The absolute configuration of the products has been confirmed as (3R,4S) through X-ray crystallography. nih.gov

Table 3: Organocatalytic Asymmetric Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones Data from the quinine-squaramide catalyzed reaction of 2-(nitromethyl)benzaldehydes and N-tosyl aldimines.

| Benzaldehyde Substituent (R¹) | Aldimine Aryl Group (R²) | Yield (%) | Enantiomeric Excess (ee %) |

| H | Phenyl | 78% | 88% |

| H | 4-Chlorophenyl | 75% | 91% |

| H | 4-Nitrophenyl | 61% | 95% |

| H | 2-Naphthyl | 72% | 85% |

| 4,5-(OCH₂O) | Phenyl | 65% | 84% |

| 4-Nitro | Phenyl | 55% | 80% |

Derivatization and Structural Modification Strategies of the 6 Bromo 2 Ethyl 3,4 Dihydroisoquinolin 1 2h One Scaffold

Modifications at the N-2 Position (Beyond Ethyl)

The nitrogen atom at the 2-position of the dihydroisoquinolinone ring is a primary site for chemical modification. Moving beyond the foundational ethyl group, this position allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties. Such modifications are typically achieved by first synthesizing the N-H scaffold (6-bromo-3,4-dihydroisoquinolin-1(2H)-one) followed by N-alkylation or N-arylation reactions. researchgate.net

The introduction of aromatic and heteroaromatic rings at the N-2 position is a key strategy to explore interactions with aromatic binding pockets in biological targets. Research on the general 3,4-dihydroisoquinolin-1(2H)-one scaffold has shown that various substituted aryl groups can be incorporated. nih.gov For instance, derivatives bearing N-phenyl groups with different substitution patterns, such as 4-chlorophenyl, 4-iodophenyl, and 4-chloro-3-(trifluoromethyl)phenyl, have been synthesized. nih.govrsc.org The synthesis of these N-aryl compounds can be accomplished through methods like the Castagnoli–Cushman reaction, which involves the condensation of an aldehyde, a secondary amine, and homophthalic anhydride (B1165640). nih.govrsc.org

Table 1: Examples of N-Aryl Substitutions on the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

| Compound Reference | N-2 Substituent | Synthesis Note | Source |

|---|---|---|---|

| I25 | 4-Chlorophenyl | Synthesized via Castagnoli–Cushman reaction. | nih.gov |

| I27 | 4-Iodophenyl | Synthesized via Castagnoli–Cushman reaction. | nih.gov |

| I30 | 4-Chloro-3-(trifluoromethyl)phenyl | Synthesized via Castagnoli–Cushman reaction. | nih.gov |

| I20 | Naphthalen-2-yl | Synthesized via Castagnoli–Cushman reaction. | rsc.org |

The incorporation of alkanamide chains at the N-2 position introduces flexibility and hydrogen bonding capabilities. A general method for preparing N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves a multi-step sequence that begins with a cross-coupling reaction, followed by cyclization, N-deprotection, and subsequent N-alkylation or acylation. researchgate.net To introduce an alkanamide chain, the N-H precursor of the scaffold can be acylated with an appropriate acid chloride or activated carboxylic acid. For example, the acylation of a related 1,2,3,4-tetrahydroquinoline (B108954) with 2-(4-isobutylphenyl)propanoyl chloride demonstrates a common strategy for forming such an amide linkage. mdpi.com This approach creates a hybrid molecule where the dihydroisoquinolinone core is linked to another pharmacologically relevant moiety via an amide bond.

The N-2 position serves as an effective anchor point for creating complex hybrid molecules, where the dihydroisoquinolinone scaffold is joined with other distinct chemical entities. This strategy aims to combine the properties of both parent molecules or to position the scaffold within a larger construct to interact with a specific biological target. An example of this is the synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamide analogs, which are prepared by treating isothiocyanate derivatives with the core scaffold under basic conditions. nih.gov Another approach involves linking the scaffold to other heterocyclic systems, such as in the synthesis of 2-(3-morpholinopropyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, demonstrating the versatility of the N-2 position for building larger, more complex structures. nih.gov

Substitutions at the C-3 Position

The C-3 position of the dihydroisoquinolinone ring is another critical site for structural modification. Introducing substituents at this position can influence the conformation of the heterocyclic ring and provide vectors for interacting with biological targets.

Several synthetic strategies enable the introduction of substituents at the C-3 position. The Bischler–Napieralski reaction is a classical and effective method for synthesizing 3,4-dihydroisoquinolines that can be substituted at various positions, including C-3. mdpi.com This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent. mdpi.com By starting with an appropriately substituted amide precursor, groups such as isopropyl can be installed at the C-3 position. mdpi.com

Furthermore, various metal-catalyzed and metal-free domino procedures have been developed for the construction of the substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net Rhodium-catalyzed reactions, for example, can convert aromatic amides into C-3 substituted dihydroisoquinolinones. nih.gov The functionalization of β-lactams, a related class of compounds, often involves generating C-3 carbocation or carbanion equivalents, which can then react with a variety of electrophiles or nucleophiles to introduce alkyl or aryl groups. nih.gov

Table 2: Examples of C-3 Substituted 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one Analogs

| Compound Name | C-3 Substituent(s) | Synthetic Approach Principle |

|---|---|---|

| 6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Methyl | Requires a precursor with a methyl group at the appropriate position for cyclization. |

| 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | gem-Dimethyl | Requires a precursor with a gem-dimethyl group at the appropriate position for cyclization. |

| 1,3-Disubstituted-3,4-dihydroisoquinolines | Isopropyl (example) | Synthesized via the Bischler–Napieralski reaction from a corresponding amide precursor. mdpi.com |

Substitutions at the C-4 Position

The C-4 position of the 3,4-dihydroisoquinolin-1(2H)-one ring system is a prime target for introducing chemical diversity. Functionalization at this site can significantly influence the pharmacological profile of the resulting derivatives.

Introduction of Carboxyl Groups at C-4

The introduction of a carboxyl group at the C-4 position can serve as a handle for further derivatization or to introduce a key acidic functionality. A prominent method for achieving this is the Castagnoli-Cushman reaction. mdpi.comorganic-chemistry.orgnih.gov This three-component reaction typically involves the condensation of a homophthalic anhydride with an imine, which can be pre-formed or generated in situ from an amine and an aldehyde. The reaction proceeds via a [4+2] cyclocondensation to yield a tetrahydroisoquinolone with a carboxylic acid at the C-4 position. nih.gov

For the synthesis of derivatives of the target scaffold, a substituted homophthalic anhydride bearing a bromine atom would react with an imine formed from ethylamine (B1201723) and formaldehyde. The reaction generally proceeds with good diastereoselectivity, favoring the trans relationship between the substituents at C-3 and C-4. nih.gov

Table 1: Examples of C-4 Carboxylated Dihydroisoquinolin-1-ones via Castagnoli-Cushman Reaction

| Entry | Homophthalic Anhydride | Amine | Aldehyde | Product | Yield (%) |

| 1 | 5-Bromohomophthalic anhydride | Ethylamine | Formaldehyde | 6-Bromo-2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 78 |

| 2 | 5-Bromohomophthalic anhydride | Benzylamine | Formaldehyde | 2-Benzyl-6-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 82 |

| 3 | Homophthalic anhydride | Ethylamine | Benzaldehyde | 2-Ethyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 85 |

Regioselective Functionalization at C-4

Beyond carboxylation, the C-4 position can be regioselectively functionalized using modern synthetic methodologies. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of various functional groups at specific positions in heterocyclic systems.

A notable example is the Palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones. researchgate.net This reaction utilizes a palladium catalyst to directly couple the C-4 position of the isoquinolinone with a difluoroalkylating agent. While this specific reaction has been reported on the parent isoquinolin-1(2H)-one, the principles can be extended to the 6-bromo-2-ethyl substituted scaffold. Such a strategy would involve the reaction of 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one with an electrophilic difluoroalkylating reagent in the presence of a suitable palladium catalyst and ligand. The directing effect of the amide carbonyl group is crucial for achieving high regioselectivity at the C-4 position.

Table 2: Potential C-4 Regioselective Functionalization Reactions

| Entry | Reagent | Catalyst System | Product |

| 1 | BrCF2COOEt | Pd(0)/Ligand | Ethyl 2-(6-bromo-2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-2,2-difluoroacetate |

| 2 | Phenylboronic acid | Pd(OAc)2/Oxidant | 6-Bromo-2-ethyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one |

| 3 | Styrene | [RhCp*Cl2]2 | 6-Bromo-2-ethyl-4-styryl-3,4-dihydroisoquinolin-1(2H)-one |

Substitutions on the Benzo Ring (C-5, C-7, C-8)

Functionalization of the benzo ring of the 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one scaffold provides another avenue for structural diversification, enabling the modulation of electronic properties and steric bulk, which can be critical for target specificity.

Exploring C-5 and C-6 Substituents for Target Specificity

While the starting scaffold is substituted at C-6 with a bromine atom, further modifications at this position and the adjacent C-5 position can be explored to fine-tune biological activity. The existing bromo group at C-6 is a versatile handle for cross-coupling reactions, as will be discussed in section 3.5. Substitutions at the C-5 position often require strategies that can overcome the directing effects of the existing substituents.

Directed Ortho-Metallation for Benzo Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgunblog.frwikipedia.orguwindsor.caorganic-chemistry.org In the context of the 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, the amide group can act as a directed metalation group (DMG). The coordination of a strong base, typically an organolithium reagent, to the carbonyl oxygen of the amide directs the deprotonation to the adjacent ortho position, which is C-8. Subsequent quenching of the resulting aryllithium intermediate with an electrophile introduces a substituent at this position.

Alternatively, the lactam nitrogen, when appropriately substituted, or other functionalities introduced on the benzo ring could serve as DMGs, potentially directing metalation to C-5 or C-7. The choice of the organolithium base and reaction conditions is critical to control the regioselectivity and avoid competing reactions.

Table 3: Hypothetical Benzo Ring Functionalization via Directed Ortho-Metalation

| Entry | Directing Group | Base | Electrophile | Position Functionalized | Product |

| 1 | Amide (C=O) | n-BuLi | (CH3)2S2 | C-8 | 6-Bromo-2-ethyl-8-(methylthio)-3,4-dihydroisoquinolin-1(2H)-one |

| 2 | Amide (C=O) | s-BuLi/TMEDA | I2 | C-8 | 6-Bromo-2-ethyl-8-iodo-3,4-dihydroisoquinolin-1(2H)-one |

| 3 | Methoxy (at C-7) | t-BuLi | DMF | C-8 | 6-Bromo-2-ethyl-7-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde |

Manipulation of the Bromo-Substituent

The bromine atom at the C-6 position is a key functional handle that can be readily transformed into a wide array of other substituents through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and offer a reliable means to introduce diverse chemical moieties.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, wikipedia.orgorganic-synthesis.comlibretexts.orgharvard.eduorganic-chemistry.org Buchwald-Hartwig amination, wikipedia.orgnih.govlibretexts.orgnih.govresearchgate.net and the Heck reaction wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comlibretexts.org are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. This is a powerful method for introducing a wide range of amino functionalities.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in the introduction of a substituted vinyl group at the C-6 position.

Table 4: Potential C-6 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Reaction Type | Coupling Partner | Catalyst System | Product |

| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh3)4/Na2CO3 | 2-Ethyl-6-(4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 2 | Buchwald-Hartwig | Morpholine | Pd2(dba)3/XPhos/NaOtBu | 2-Ethyl-6-(morpholin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one |

| 3 | Heck | Ethyl acrylate | Pd(OAc)2/P(o-tol)3/Et3N | Ethyl (E)-3-(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acrylate |

Further Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgnobelprize.org For the 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, this reaction would enable the introduction of various aryl and heteroaryl groups at the 6-position, leading to the synthesis of 6-aryl-2-ethyl-3,4-dihydroisoquinolin-1(2H)-ones.

The general reaction scheme involves the coupling of the bromo-isoquinolinone with a suitable boronic acid or boronate ester. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired products. Commonly used catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) complexes like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), often in combination with a phosphine (B1218219) ligand. mdpi.commdpi.com A variety of inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are employed to facilitate the transmetalation step in the catalytic cycle. mdpi.com The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water, or dioxane and water. mdpi.com

Studies on related bromo-substituted heterocyclic compounds, such as bromo-carbazoles and bromo-quinolines, have demonstrated the successful application of Suzuki coupling for the synthesis of diverse derivatives. researchgate.netnih.gov For instance, the Suzuki coupling of diastereomeric syn- and anti-6-bromo-4a-isopropyl-2-methyl-2,3,4,4a-tetrahydro-1H-carbazole analogs with various arylboronic acids has been reported to proceed efficiently in the presence of a palladium catalyst. researchgate.net Similarly, the selective Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines has been achieved, highlighting the difference in reactivity between different halogen substituents. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine | 2-phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | 115 | High |

| 2 | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 80-90 | - |

| 3 | 3'-Iodoflavone | 2,4,6-Trimethoxyphenylboronic acid | - | - | - | - | - |

Note: This table presents illustrative examples from related heterocyclic systems and not the specific target compound.

Sonogashira Coupling

The Sonogashira coupling reaction is another powerful palladium-catalyzed cross-coupling method that facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this methodology to 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one would allow for the introduction of various alkynyl moieties at the 6-position, yielding 6-alkynyl-2-ethyl-3,4-dihydroisoquinolin-1(2H)-ones.

The reaction mechanism involves a catalytic cycle with both palladium and copper intermediates. youtube.com The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and copper co-catalyst, typically copper(I) iodide (CuI), is critical for the reaction's success. soton.ac.uk An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is used as both the base and often as the solvent. soton.ac.uk

The feasibility of Sonogashira coupling on bromo-substituted nitrogen heterocycles is well-established. For example, the Sonogashira coupling of 6-bromo tacrine (B349632) derivatives with various terminal alkynes has been successfully demonstrated using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst and CuI as the co-catalyst in the presence of triethylamine. researchgate.net Furthermore, the selective Sonogashira reaction at the more reactive halogen position has been shown in dihalogenated quinolin-4(1H)-ones, indicating the potential for controlled, stepwise functionalization. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Entry | Bromo-Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 6-Bromo tacrine | Terminal alkyne | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | TEA | DMF | 100 | - |

| 2 | 6-Bromo-3-fluoro-picolinonitrile | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | 91 |

| 3 | 6-Bromo-3-iodoquinolin-4(1H)-one | Terminal alkyne | - | - | - | - | - |

Note: This table presents illustrative examples from related heterocyclic systems and not the specific target compound.

Advanced Characterization Techniques for 6 Bromo 2 Ethyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing how molecules interact with electromagnetic radiation, these techniques provide detailed information on connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one is expected to show distinct signals for each type of proton. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the bromine atom and the fused ring, these protons would appear as complex multiplets or distinct doublets and doublets of doublets. The aliphatic part of the spectrum would feature signals for the two methylene (B1212753) groups of the dihydroisoquinolinone core and the N-ethyl group. The protons at C3 and C4 typically appear as triplets. rsc.org The ethyl group would present as a quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one Data is illustrative and based on analyses of analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.30 - 8.10 | m |

| N-CH₂ (ethyl) | ~3.60 | q |

| C4-H₂ | ~3.00 | t |

| C3-H₂ | ~3.40 | t |

| N-CH₂-CH₃ (ethyl) | ~1.20 | t |

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam, typically found significantly downfield. The six aromatic carbons would appear in the characteristic aromatic region, with the carbon atom bonded to the bromine showing a distinct chemical shift. The spectrum would also clearly show the four aliphatic carbons corresponding to the two methylene groups of the dihydroisoquinolinone ring and the N-ethyl group. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one Data is illustrative and based on analyses of analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| Aromatic-C | 125 - 140 |

| Aromatic-C-Br | ~120 |

| N-CH₂ (ethyl) | ~42 |

| C3 | ~28 |

| C4 | ~40 |

| N-CH₂-CH₃ (ethyl) | ~13 |

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connection between the N-CH₂ and -CH₃ protons of the ethyl group, and between the C3-H₂ and C4-H₂ protons of the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) connectivity. For example, it would show correlations from the N-CH₂ protons of the ethyl group to the carbonyl carbon (C1) and the C8a carbon of the aromatic ring, confirming the position of the ethyl group. It would also connect the aromatic protons to their respective carbons and adjacent quaternary carbons, confirming the substitution pattern.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, the IR spectrum would be dominated by a few key absorption bands. The most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) group of the tertiary amide (lactam), typically appearing in the range of 1650-1690 cm⁻¹. pressbooks.publibretexts.org Other characteristic absorptions would include C-H stretching vibrations from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (just below 3000 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O stretch | 1650 - 1690 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic Groups | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition and molecular formula of a compound. rsc.orgnih.gov For C₁₁H₁₂BrNO, HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.

Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Fragmentation analysis (MS/MS) helps to confirm the structure by breaking the molecule into smaller, identifiable pieces. For 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, expected fragmentation pathways could include the loss of the ethyl group or cleavage of the dihydroisoquinolinone ring. nih.gov

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

| Ion | Formula | Calculated Exact Mass (m/z) | Notes |

| [M+H]⁺ | C₁₁H₁₃⁷⁹BrNO⁺ | 254.0226 | M/M+2 isotopic pattern observed with C₁₁H₁₃⁸¹BrNO⁺ (256.0206) |

| [M-C₂H₄+H]⁺ | C₉H₉⁷⁹BrNO⁺ | 225.9913 | Fragment corresponding to loss of ethene from the N-ethyl group. |

Crystallographic Studies

While spectroscopic methods reveal connectivity, crystallographic studies provide the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in space.

Single crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a crystalline compound. mdpi.com By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a model of the atomic positions within the crystal lattice. rsc.org

This technique provides highly accurate data on bond lengths, bond angles, and torsion angles. For 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, a key outcome would be the conformational analysis of the non-aromatic, six-membered ring. This part of the molecule is not planar, and X-ray analysis would reveal its preferred conformation in the solid state (e.g., a half-chair or distorted boat). nih.gov It would also precisely define the orientation of the N-ethyl group relative to the plane of the ring system.

While the target molecule itself is achiral, for chiral analogues of this compound, single crystal X-ray diffraction is the definitive method for determining the absolute configuration of stereocenters. researchgate.net A primary prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging step. ub.edu

Computational and Theoretical Studies on 6 Bromo 2 Ethyl 3,4 Dihydroisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations

Exploration of Reaction Mechanisms and Transition States

There is no available research that specifically explores the reaction mechanisms and transition states of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one using Density Functional Theory (DFT) calculations. While DFT is a powerful tool for elucidating reaction pathways, activation energies, and the structures of transition states in organic chemistry, such studies have not been reported for this particular compound.

Prediction of Spectroscopic Parameters

No published studies were found that utilize DFT calculations to predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one. Theoretical spectroscopic data is valuable for complementing experimental findings and aiding in structural elucidation, but this information is not available for the target molecule.

Molecular Modeling and Simulation

Conformational Analysis and Dynamics

A conformational analysis of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one, which would provide insights into its three-dimensional structure, preferred conformations, and dynamic behavior, has not been documented in the scientific literature. Such studies are crucial for understanding the molecule's spatial arrangement and its potential interactions with biological targets.

Molecular Docking for Ligand-Target Binding Prediction

There are no molecular docking studies reported in the literature that investigate the binding of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one to any specific biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies means there is no computationally predicted information on its potential biological activity or mechanism of action at a molecular level.

Molecular Dynamics Simulations for Binding Stability and Interactions

In the absence of initial docking studies, there are consequently no molecular dynamics (MD) simulations that have been performed to analyze the stability of a potential ligand-target complex involving 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one. MD simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time, which is essential for assessing the stability of their interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties that govern activity, QSAR models serve as predictive tools in the design of new, more effective analogs.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the biological activity of molecules with their 3D steric and electrostatic fields. These approaches provide a detailed visualization of the regions around a molecule where modifications are likely to enhance or diminish its desired activity.

In a study on a series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR models were developed to elucidate the structural requirements for their antioomycete activity against Pythium recalcitrans. nih.govrsc.org Although 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one was not explicitly part of this series, the findings offer a robust framework for predicting its activity and guiding its structural modifications.

The CoMFA and CoMSIA models established in this research demonstrated reasonable statistical validity, indicating their predictive power. nih.govrsc.org The key statistical parameters for these models are summarized in the table below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value |

| CoMFA | 0.658 | 0.963 | 0.169 | 129.567 |

| CoMSIA | 0.589 | 0.933 | 0.224 | 74.345 |

The high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate a strong correlation between the molecular fields and the biological activity, as well as the internal and external predictive capability of the models. nih.govrsc.org

The analysis of the contour maps generated from these models provides crucial insights for drug design:

Steric Fields (CoMFA & CoMSIA): The maps revealed regions where bulky substituents would be favorable for activity (indicated by green contours) and areas where they would be detrimental (yellow contours). For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, these maps can guide the placement of substituents, such as the ethyl group at the N2 position and the bromo group at the C6 position of the target compound, to optimize steric interactions within a biological target.

Electrostatic Fields (CoMFA & CoMSIA): Blue contours highlighted regions where electropositive groups would enhance activity, while red contours indicated areas where electronegative groups would be beneficial. This information is critical for tuning the electronic properties of the molecule, for instance, by considering the impact of the electronegative bromine atom on the aromatic ring.

Hydrophobic and Hydrogen Bond Fields (CoMSIA): The CoMSIA model further delineated hydrophobic and hydrogen-bonding requirements. Yellow contours indicated regions where hydrophobic groups would be favorable, while white contours suggested areas where hydrophilic groups would be preferred. Magenta and red contours pointed to favorable positions for hydrogen bond acceptors and donors, respectively. These insights are invaluable for optimizing the compound's interactions with a target protein, including potential interactions involving the lactam carbonyl group.

These 3D-QSAR studies on the 3,4-dihydroisoquinolin-1(2H)-one scaffold provide a predictive roadmap for designing derivatives like 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one with enhanced biological activity. nih.govrsc.org

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. This approach is particularly relevant for the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which has been identified as a core structure in inhibitors of various enzymes, including Poly(ADP-ribose) polymerase (PARP). tandfonline.comnih.govresearchgate.net

The design of novel PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold illustrates the application of SBDD principles. tandfonline.comnih.gov While the specific compound 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one lacks the 4-carboxamide group, the underlying principles of targeting the PARP active site are applicable.

Key SBDD considerations for this class of compounds include:

Pharmacophore Modeling: A general pharmacophore model for PARP inhibitors includes an aromatic ring capable of π-π stacking interactions and a carboxamide or a bioisosteric equivalent that can form crucial hydrogen bonds within the nicotinamide-binding pocket of the enzyme. mdpi.com The 3,4-dihydroisoquinolin-1(2H)-one core mimics the nicotinamide (B372718) moiety of the natural substrate NAD+. nih.gov

Molecular Docking: In silico docking simulations are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of 3,4-dihydroisoquinolin-1(2H)-one, docking studies can elucidate the key interactions with amino acid residues in the PARP catalytic domain. tandfonline.com These simulations can reveal, for example, hydrogen bonds between the lactam carbonyl oxygen and residues like Gly863 and Ser904, and π-π stacking interactions between the isoquinolinone's aromatic ring and Tyr907. mdpi.com

X-ray Crystallography and Homology Modeling: The precise binding mode of inhibitors can be confirmed through X-ray crystallography of the ligand-protein complex. When an experimental structure is unavailable, homology modeling can be used to build a 3D model of the target protein based on the structure of a related protein. nih.gov These structural insights are invaluable for understanding structure-activity relationships and for designing novel inhibitors with improved selectivity and potency. For instance, SBDD analyses have been used to understand the distinct interactions of inhibitors with different PARP isoforms, such as PARP-1 and PARP-2, guiding the design of selective inhibitors. nih.gov

By applying these SBDD principles, medicinal chemists can rationally modify the 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one scaffold to optimize its interactions with a specific biological target, thereby enhancing its therapeutic potential.

Mechanistic Investigations of Chemical Reactions Involving 6 Bromo 2 Ethyl 3,4 Dihydroisoquinolin 1 2h One

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis and derivatization of the 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one scaffold are achieved through several key reaction pathways. The core structure is often assembled via intramolecular cyclization strategies, while derivatization frequently involves functionalization of the heterocyclic ring.

Synthesis Pathways:

A common approach to the dihydroisoquinolin-1(2H)-one core involves the cyclization of substituted phenylethylamine precursors. One general and versatile method involves a three-step sequence starting from 2-bromobenzoate (B1222928) precursors. researchgate.net This pathway includes a cross-coupling reaction, followed by a base-mediated ring closure and subsequent N-alkylation. researchgate.net For the specific synthesis of the parent compound, 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, a Schmidt reaction using 5-bromo-1-indanone (B130187) as the starting material is employed. chemicalbook.com In this reaction, the indanone is treated with sodium azide (B81097) in the presence of a strong acid like methanesulfonic acid, leading to a ring expansion that forms the six-membered lactam ring. chemicalbook.com The final ethyl group on the nitrogen can then be introduced through standard N-alkylation procedures.

Another prominent strategy is the intramolecular cyclization of activated amide precursors. acs.org These methods, however, can be limited by the requirement for strongly acidic conditions. acs.org

Derivatization Pathways:

A key derivatization pathway for dihydroisoquinolin-1(2H)-one systems is the introduction of substituents at the 4-position. A metal-free cascade functionalization has been developed that utilizes the cleavage of unactivated C(sp³)–H bonds. beilstein-journals.org This radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization, allowing for the synthesis of various 4-alkyl-substituted dihydroisoquinolin-1(2H)-one derivatives. beilstein-journals.org The reaction is initiated by an oxidant that generates an alkyl radical from a cycloalkane, which then adds to an N-allylbenzamide derivative, followed by intramolecular cyclization to yield the final product. beilstein-journals.org The substituent on the C–C double bond of the starting material has been identified as a critical factor for the successful formation of the desired products. beilstein-journals.org

Factors Influencing Regioselectivity and Stereoselectivity

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical considerations in the synthesis and derivatization of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one. youtube.commasterorganicchemistry.com

In the context of derivatization, such as the radical alkylation at the 4-position, the structure of the reactants can significantly influence selectivity. For instance, in a radical reaction involving the addition of a methylcyclohexane (B89554) radical to an N-allylbenzamide derivative, the reaction exhibited almost no regio- or stereoselectivity. beilstein-journals.org This lack of selectivity resulted in a mixture of five different isomeric products, indicating that the radical addition occurred at various positions on the cyclohexane (B81311) ring with little preference. beilstein-journals.org

Factors that can contribute to diastereoselectivity in reactions include steric effects, where bulky groups block one face of a molecule, and the presence of concerted reaction mechanisms. chemrxiv.org For reactions creating a new chiral center, the use of a chiral catalyst or the presence of an existing chiral center in the reactant can lead to enantioselectivity. chemrxiv.org In the synthesis of the dihydroisoquinolinone core via Bischler-Napieralski-like cyclizations, enantiopure amino acids can be used as starting materials to induce diastereoselective C-alkylation, ultimately yielding enantioenriched dihydroisoquinolone products. researchgate.net

The hydroboration-oxidation of an alkene is a classic example of a reaction that is both regioselective (anti-Markovnikov) and stereoselective (syn-addition). chemrxiv.org While not directly applied to the title compound in the provided sources, these principles are fundamental in designing synthetic routes that control the spatial arrangement of atoms. The stereochemistry of a substrate can determine the stereochemistry of the product in what is known as a stereospecific reaction, a concept tied to the reaction mechanism. khanacademy.org

Role of Catalysts and Reagents in Reaction Outcomes

The choice of catalysts and reagents is paramount in directing the outcome of reactions involving the synthesis and derivatization of 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one.

Synthesis:

In the synthesis of the core 6-bromo-3,4-dihydro-2H-isoquinolin-1-one structure from 5-bromo-1-indanone, the reagents play a crucial role. The reaction utilizes sodium azide (NaN₃) and a strong acid, such as methanesulfonic acid or toluene-4-sulfonic acid, in a solvent like dichloromethane. chemicalbook.com The acid protonates the carbonyl group of the indanone, making it susceptible to nucleophilic attack, while sodium azide serves as the source of the hydrazoic acid needed for the Schmidt rearrangement.

For N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, base-mediated ring closure is a key step. researchgate.net In a tandem synthesis method, a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide [NaN(SiMe₃)₂] is used to promote the reaction between benzaldehydes and N-acylpyrroles to form the dihydroisoquinolone ring. acs.org

Derivatization:

In the metal-free cascade alkylarylation reaction to form 4-alkyl-substituted derivatives, the choice of oxidant is critical for the reaction yield. beilstein-journals.org Various oxidants have been tested, with di-tert-butyl peroxide (DTBP) providing the highest chemical yield. The table below summarizes the effect of different oxidants on a model reaction.

| Entry | Oxidant | Yield (%) |

|---|---|---|

| 1 | PhI(OAc)₂ | Slightly better than others |

| 2 | DCP | Slightly better than others |

| 3 | TBPA | Dramatically higher |

| 4 | TBPB | Dramatically higher |

| 5 | DTBP | 53 (Highest) |

Interestingly, the addition of various transition metal catalysts, including CuI, FeCl₂, FeBr₂, and FeCl₃, to the reaction with DTBP as the oxidant showed no improvement in the outcome. beilstein-journals.org This highlights the efficacy of a metal-free pathway for this specific transformation. beilstein-journals.org In other contexts, palladium catalysts are often used for cross-coupling reactions to build the initial carbon skeleton before cyclization. researchgate.net

Understanding Intermediates and Transition States